molecular formula C14H15ClN2O B2980774 (E)-3-(4-Chlorophenyl)-N-(cyanomethyl)-N-ethyl-2-methylprop-2-enamide CAS No. 1798394-58-7

(E)-3-(4-Chlorophenyl)-N-(cyanomethyl)-N-ethyl-2-methylprop-2-enamide

Cat. No. B2980774
M. Wt: 262.74
InChI Key: FMJDOVFIFFQVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-Chlorophenyl)-N-(cyanomethyl)-N-ethyl-2-methylprop-2-enamide, also known as CCME, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCME is a member of the enamide family of compounds and is known for its unique chemical properties that make it an ideal candidate for use in various research applications. In

Scientific Research Applications

Synthesis and Structural Analysis

Compounds similar to "(E)-3-(4-Chlorophenyl)-N-(cyanomethyl)-N-ethyl-2-methylprop-2-enamide" have been synthesized and structurally characterized to understand their molecular configurations and potential applications. The synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate through the reaction of lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chloroben-zohydroximoyl fluoride demonstrates the intricate procedures involved in creating these compounds (Johnson et al., 2006). Additionally, the study on the crystal structure and computational analysis of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate provides insights into the molecular geometry and electronic properties of these compounds, which are crucial for their potential applications (Prasanth et al., 2015).

Biological Activities

The evaluation of anticonvulsant enaminones, including those containing chlorophenyl groups, highlights the therapeutic potential of these compounds. Enaminones have been shown to possess significant anticonvulsant activity in in vivo animal models, indicating their potential as pharmaceutical agents (Kombian et al., 2005). Another study on the antinociceptive activities of enaminone compounds, including derivatives of 4-chlorophenyl, in formalin and hot plate tests in mice, further demonstrates the wide range of biological activities these compounds can exhibit (Masocha et al., 2016).

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(cyanomethyl)-N-ethyl-2-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-3-17(9-8-16)14(18)11(2)10-12-4-6-13(15)7-5-12/h4-7,10H,3,9H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJDOVFIFFQVDK-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C(=CC1=CC=C(C=C1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC#N)C(=O)/C(=C/C1=CC=C(C=C1)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-N-(cyanomethyl)-N-ethyl-2-methylprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.